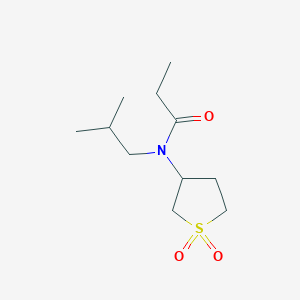

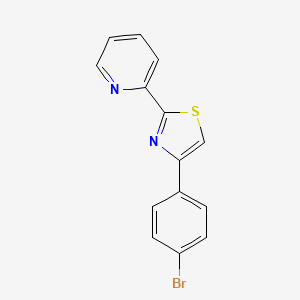

![molecular formula C10H16N4O2 B2370829 tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate CAS No. 1394659-73-4](/img/structure/B2370829.png)

tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of N-Boc piperazine . It belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system, which is an pyrrolopyrimidine isomers having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .

Synthesis Analysis

The synthesis of such compounds often involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, allowing for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular formula of this compound is C10H16N4O2 . The InChI code is 1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6,11H2,1-3H3,(H,14,15) .Chemical Reactions Analysis

The compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Applications De Recherche Scientifique

1. Histamine H4 Receptor Ligands

A study by Altenbach et al. (2008) explores a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). The pyrimidine 6 position optimization, including analogs where tert-butyl was replaced with aromatic and secondary amine moieties, led to potent compounds exhibiting anti-inflammatory and antinociceptive activity in animal models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

2. Asymmetric Mannich Reaction

Yang, Pan, and List (2009) reported the synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction. This study highlights the use of carbamate compounds in the synthesis of chiral amino carbonyl compounds, emphasizing their significance in synthetic chemistry (Yang, Pan, & List, 2009).

3. Synthesis of Biologically Active Compounds

Zhao et al. (2017) describe the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate as an important intermediate in the creation of biologically active compounds like omisertinib (AZD9291). This highlights the compound's role in facilitating the development of important pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).

4. Crystallographic Studies

Baillargeon et al. (2017) conducted crystallographic studies on tert-butyl carbamate derivatives, illustrating the importance of such compounds in understanding molecular structures and interactions. Their work on isomorphous crystal structures emphasizes the role of tert-butyl carbamates in crystallography (Baillargeon et al., 2017).

5. Preparation and Reactions in Organic Synthesis

Studies on the preparation and reactions of tert-butyl carbamates, such as by Sakaitani and Ohfune (1990), demonstrate their versatility in organic synthesis. These compounds can undergo transformations into N-ester type compounds, highlighting their utility in chemical synthesis (Sakaitani & Ohfune, 1990).

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to compounds known to exhibit a wide range of such activities . Additionally, further studies could explore the synthesis of new derivatives and their potential applications.

Propriétés

IUPAC Name |

tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-6-8-12-5-4-7(11)14-8/h4-5H,6H2,1-3H3,(H,13,15)(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYGTGDFZXQZFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=CC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)

![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)

![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2370759.png)

![Methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate](/img/structure/B2370763.png)